molecular formula C10H9ClO B1149314 (e)-3-o-Tolylacryloyl chloride CAS No. 15873-40-2

(e)-3-o-Tolylacryloyl chloride

Cat. No. B1149314
M. Wt: 180.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05591751

Procedure details

4.1 g of potassium carbonate was added to a solution of 2.0 g of 4-carbamoylaniline in 40 ml of acetone and 40 ml of water. To the mixture was gradually added 3.2 g of 2-methylcinnamoyl chloride with ice-cooling. The resulting mixture was stirred at room temperature overnight. The reaction mixture was mixed with water. The resulting precipitate was collected by filtration, washed with water and dried to obtain 3.2 g of N-(2-methylcinnamoyl)-4-carbamoylaniline as a white powder.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)(=[O:9])[NH2:8].[CH3:17][C:18]1[CH:28]=[CH:27][CH:26]=[CH:25][C:19]=1[CH:20]=[CH:21][C:22](Cl)=[O:23]>CC(C)=O.O>[CH3:17][C:18]1[CH:28]=[CH:27][CH:26]=[CH:25][C:19]=1[CH:20]=[CH:21][C:22]([NH:14][C:13]1[CH:15]=[CH:16][C:10]([C:7](=[O:9])[NH2:8])=[CH:11][CH:12]=1)=[O:23] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
C(N)(=O)C1=CC=C(N)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
CC1=C(C=CC(=O)Cl)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=CC(=O)NC2=CC=C(C=C2)C(N)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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